molecular formula C17H11ClN2O2S3 B2644062 N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide CAS No. 954708-39-5

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide

Cat. No.: B2644062
CAS No.: 954708-39-5
M. Wt: 406.92
InChI Key: JNAPMAWHWUNKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzothiazole core linked to a 5-chlorothiophene-sulfonamide moiety via a phenyl group. Benzothiazoles are known for their bioisosteric properties and role in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S3/c18-15-9-10-16(24-15)25(21,22)20-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)23-17/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAPMAWHWUNKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles are often employed to enhance yield and reduce environmental impact .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H11ClN2O2S3
Molecular Weight: 378.86 g/mol
IUPAC Name: N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide

The compound features a benzothiazole moiety linked to a thiophene sulfonamide structure, which is critical for its biological activity. The presence of chlorine and sulfur atoms enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For example:

  • A study demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins. The efficacy was evaluated using the MTT assay, showing low micromolar IC50 values for various cancer cell lines, such as HeLa and MCF-7 .
Compound Cell Line IC50 (µM) Mechanism
Benzothiazole DerivativeHeLa5.2Caspase activation
Benzothiazole DerivativeMCF-74.8Cell cycle arrest

Antimicrobial Activity

The compound has shown significant antibacterial and antifungal activities. Research suggests that the inclusion of cyclodextrin can enhance the solubility and bioavailability of related compounds, leading to improved antimicrobial efficacy .

Case Study 1: Anticancer Mechanism

In a detailed investigation of the anticancer mechanisms of benzothiazole derivatives, this compound was found to effectively inhibit the growth of various cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's role in inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

A study on the antimicrobial properties of thiophene-based compounds highlighted the effectiveness of this compound against several bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogs, highlighting differences in molecular weight, biological activity, and synthetic strategies:

Compound Name Structure Molecular Weight Biological Activity Key References
Target Compound : N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide Benzothiazole-phenyl linked to 5-chlorothiophene-sulfonamide ~393.85 (calculated) Inferred kinase/phosphatease inhibition
AS601245 1,3-Benzothiazol-2-yl pyrimidine acetonitrile derivative 354.42 JNK inhibitor (IC₅₀ = 70 nM)
N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide Varied sulfonamide substituents on 5-chloro-2-methoxyphenyl ~320–380 (varies) Antimicrobial (e.g., E. coli inhibition)
Cpd D (1,3-Benzothiazol-2-yl)carbamoyl-phenyl-methanesulfonic acid Not reported Low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibition

Key Differences and Implications

Biological Targets: AS601245 specifically inhibits JNK kinases, a property attributed to its pyrimidine-acetonitrile side chain enhancing ATP-binding pocket interactions . Cpd D targets LMWPTPs, likely due to its sulfonic acid group mimicking phosphate groups .

Synthetic Strategies :

  • The target compound likely involves coupling 4-(1,3-benzothiazol-2-yl)aniline with 5-chlorothiophene-2-sulfonyl chloride, a method analogous to sulfonamide syntheses in .
  • AS601245 employs a multi-step synthesis with pyrimidine-ethylamine intermediates .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a chlorothiophene sulfonamide structure. This unique combination is believed to contribute to its biological efficacy. The molecular formula is C₁₄H₉ClN₂O₂S₂, with a molecular weight of approximately 352.82 g/mol.

Target Enzymes and Pathways

This compound primarily targets the enzyme DprE1 in Mycobacterium tuberculosis, which is crucial for cell wall biosynthesis. Inhibition of DprE1 disrupts the bacterial cell wall synthesis pathway, leading to cell death. This mechanism is similar to other benzothiazole derivatives that have shown potent anti-tubercular activity .

Biochemical Pathways Affected

The compound affects several biochemical pathways, particularly those involved in the survival and proliferation of pathogenic bacteria. The inhibition of DprE1 results in the accumulation of toxic intermediates that are detrimental to bacterial viability .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound:

  • Anti-tubercular Activity : The compound has demonstrated significant inhibitory effects against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent .
  • Broad-Spectrum Antibacterial Activity : In vitro studies indicate that this compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties:

  • Acetylcholinesterase Inhibition : It shows potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases .
  • Urease Inhibition : Strong inhibitory activity against urease has been noted, which may have implications for treating infections caused by urease-producing bacteria .

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship (SAR) of benzothiazole derivatives, highlighting how modifications in the chemical structure can enhance biological activity. For example, the presence of different substituents on the benzothiazole ring can significantly alter potency and selectivity against various biological targets .

Toxicity Studies

Toxicity assessments using zebrafish embryos have shown that while some derivatives exhibit promising biological activity, they may also present moderate toxicity levels. This necessitates careful evaluation during drug development processes .

Comparative Analysis

Compound NameBiological ActivityTargetReference
This compoundAnti-tubercular, antibacterialDprE1
N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamideAnti-tubercularDprE1
5-chloro-N-(4-(3-morpholinyl)-phenyl)-2-thiophenecarboxamideAnticoagulant (Factor Xa inhibitor)Factor Xa

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For instance, intermediates like 4-(1,3-benzothiazol-2-yl)aniline can be prepared via nucleophilic substitution or Suzuki coupling, followed by sulfonylation with 5-chlorothiophene-2-sulfonyl chloride under basic conditions. Similar routes are described for structurally related sulfonamides using chloroacetyl or bromo-substituted precursors . Key steps include purification via column chromatography (e.g., silica gel with methanol/dichloromethane gradients) and characterization via NMR and mass spectrometry.

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to confirm substituent positions and aromatic ring connectivity. For example, downfield shifts in sulfonamide protons (~10–12 ppm) indicate successful sulfonation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Peaks near 1350 cm1^{-1} (S=O stretching) and 1150 cm1^{-1} (C-Cl) confirm functional groups .
  • Elemental Analysis : Validates purity and stoichiometry.

Q. What are common challenges in achieving high-yield synthesis of this sulfonamide?

  • Methodological Answer : Challenges include:

  • Side Reactions : Competing sulfonation at alternative sites (e.g., benzothiazole nitrogen). Mitigate via controlled reaction temperatures (0–5°C) and stoichiometric excess of sulfonyl chloride .
  • Purification Difficulties : Hydrophobic byproducts require gradient elution in chromatography (e.g., ethyl acetate/hexane to methanol/dichloromethane) .
  • Crystallization Issues : Poor solubility in polar solvents may necessitate recrystallization in DMF/water mixtures .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

  • Methodological Answer :

  • Software Tools : Use SHELXL for small-molecule refinement to handle anisotropic displacement parameters and twinning . WinGX integrates data processing (e.g., absorption correction) and validation (e.g., R-factor analysis) .
  • Validation Metrics : Cross-check with Mercury’s void analysis and packing similarity modules to identify lattice mismatches .
  • Contradiction Resolution : For conflicting bond lengths, compare with Cambridge Structural Database (CSD) entries of analogous sulfonamides .

Q. What computational approaches predict the bioactivity of benzothiazole-sulfonamide hybrids?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like BRAF kinase. Focus on sulfonamide’s hydrogen bonding with catalytic lysine residues .
  • QSAR Modeling : Train models using descriptors like ClogP and topological polar surface area (TPSA) to correlate structural features with anti-proliferative activity .
  • MD Simulations : GROMACS or AMBER can assess stability of inhibitor-protein complexes, particularly for dimeric conformations (e.g., αC-in/αC-out states in BRAF) .

Q. How to analyze paradoxical bioactivity results (e.g., activation vs. inhibition) in enzyme assays?

  • Methodological Answer :

  • Mechanistic Studies : Perform kinetic assays (e.g., IC50_{50} determination under varying ATP concentrations) to distinguish competitive vs. allosteric inhibition .
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., BRAF) to visualize binding modes. SHELXPRO and Coot are critical for model building .
  • Dimerization Analysis : Use size-exclusion chromatography or FRET to monitor compound-induced dimerization, as seen in BRAF inhibitor studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.